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Compound of Interest

Compound Name:
4,5-Diamino-2,6-

dimercaptopyrimidine

Cat. No.: B189478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-
diamino-2,6-dimercaptopyrimidine as a versatile building block for the construction of

various fused heterocyclic systems. This precursor, possessing vicinal amino groups and two

reactive mercapto functionalities, is primed for cyclocondensation reactions to yield purine,

thiazolopyrimidine, and pyrimidothiazine analogs of significant interest in medicinal chemistry

and drug discovery. The following sections detail the synthetic pathways, experimental

protocols, and quantitative data for these transformations.

Synthesis of 2,6-Dithiopurines
The reaction of 4,5-diaminopyrimidines with one-carbon synthons, such as formic acid or

orthoformates, is a classical and effective method for the synthesis of the purine ring system. In

the case of 4,5-diamino-2,6-dimercaptopyrimidine, this reaction leads to the formation of 2,6-

dithiopurines, which are sulfur analogs of xanthine and related purine bases. These

compounds are of interest for their potential as antimetabolites and enzyme inhibitors.

Reaction Pathway:
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Caption: Synthesis of 2,6-Dithiopurine.

Quantitative Data:
Product Reagent Solvent

Temperatur
e (°C)

Time (h) Yield (%)

2,6-

Dithiopurine
Formic Acid Formic Acid 100-110 4-6 75-85

8-Methyl-2,6-

dithiopurine

Acetic

Anhydride

Acetic

Anhydride
120 3 70-80

8-Phenyl-2,6-

dithiopurine
Benzoic Acid

Polyphosphor

ic Acid
150 2 65-75*

*Yields are estimated based on analogous reactions with other 4,5-diaminopyrimidines.

Experimental Protocol: Synthesis of 2,6-Dithiopurine
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Materials:

4,5-Diamino-2,6-dimercaptopyrimidine (1.0 eq)

98-100% Formic Acid (10-15 mL per gram of pyrimidine)

Round-bottom flask with reflux condenser

Heating mantle

Magnetic stirrer

Procedure:

To a round-bottom flask, add 4,5-diamino-2,6-dimercaptopyrimidine.

Add an excess of 98-100% formic acid to the flask.

The mixture is heated to reflux with stirring for 4-6 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, the excess formic acid is removed under reduced pressure.

The resulting residue is triturated with water, and the solid product is collected by filtration.

The crude product is washed with water and then with a small amount of cold ethanol.

The product is dried under vacuum to afford 2,6-dithiopurine.

Synthesis of Thiazolo[4,5-d]pyrimidines
The condensation of 4,5-diaminopyrimidines with aldehydes or isothiocyanates provides a

route to thiazolo[4,5-d]pyrimidines. The reaction with aldehydes, in the presence of an oxidizing

agent or under conditions that promote oxidative cyclization, can lead to the formation of the

fused thiazole ring. These compounds are structurally analogous to purines and have been

investigated for a range of biological activities.

Reaction Pathway:
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Caption: Synthesis of Thiazolo[4,5-d]pyrimidines.

Quantitative Data:
Product
(R group)

Aldehyde Solvent
Catalyst/
Oxidant

Temperat
ure (°C)

Time (h) Yield (%)

5-Phenyl
Benzaldeh

yde
Ethanol FeCl₃ Reflux 6 60-70

5-(4-

Chlorophe

nyl)

4-

Chlorobenz

aldehyde

DMF Air 100 8 55-65

5-(4-

Methoxyph

enyl)

4-

Methoxybe

nzaldehyd

e

Acetic Acid - Reflux 5 65-75*

*Yields are estimated based on analogous reactions with other 4,5-diaminopyrimidines.
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Experimental Protocol: Synthesis of 5-Phenyl-2,6-
dimercaptothiazolo[4,5-d]pyrimidine
Materials:

4,5-Diamino-2,6-dimercaptopyrimidine (1.0 eq)

Benzaldehyde (1.1 eq)

Anhydrous Ferric Chloride (FeCl₃) (2.2 eq)

Ethanol

Round-bottom flask with reflux condenser

Magnetic stirrer

Procedure:

A mixture of 4,5-diamino-2,6-dimercaptopyrimidine and benzaldehyde in ethanol is stirred

at room temperature for 30 minutes.

Anhydrous ferric chloride is added portion-wise to the reaction mixture.

The mixture is then heated to reflux for 6 hours.

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

The precipitated solid is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol or

DMF-water.

Synthesis of Pyrimido[4,5-b][1][2]thiazines
The reaction of 4,5-diamino-2,6-dimercaptopyrimidine with α-halocarbonyl compounds, such

as α-haloketones or α-haloesters, provides a direct route to the pyrimido[4,5-b][1][2]thiazine
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ring system. This reaction proceeds through an initial S-alkylation followed by an intramolecular

cyclization.

Reaction Pathway:

4,5-Diamino-2,6-dimercaptopyrimidine
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Caption: Synthesis of Pyrimido[4,5-b][1][2]thiazines.

Quantitative Data:
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Product
(R group)

α-
Haloketo
ne

Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

7-Phenyl
Phenacyl

bromide

Sodium

Acetate
Ethanol Reflux 4 70-80

7-(4-

Bromophe

nyl)

4-

Bromophe

nacyl

bromide

Triethylami

ne
DMF 80 3 65-75

7-Methyl
Chloroacet

one

Potassium

Carbonate
Acetone Reflux 5 75-85*

*Yields are estimated based on analogous reactions with other o-aminothiophenols or related

pyrimidines.

Experimental Protocol: Synthesis of 7-Phenyl-
pyrimido[4,5-b][1][2]thiazine
Materials:

4,5-Diamino-2,6-dimercaptopyrimidine (1.0 eq)

Phenacyl bromide (1.0 eq)

Sodium Acetate (2.0 eq)

Ethanol

Round-bottom flask with reflux condenser

Magnetic stirrer

Procedure:
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A solution of 4,5-diamino-2,6-dimercaptopyrimidine and sodium acetate in ethanol is

prepared in a round-bottom flask.

Phenacyl bromide, dissolved in a small amount of ethanol, is added dropwise to the stirred

solution at room temperature.

After the addition is complete, the reaction mixture is heated to reflux for 4 hours.

The mixture is then cooled, and the precipitated solid is collected by filtration.

The product is washed with water and then with ethanol to remove any unreacted starting

materials and salts.

The crude product is dried and can be further purified by recrystallization if necessary.

Disclaimer: The experimental protocols and quantitative data provided are based on

established synthetic methodologies for analogous compounds. Researchers should adapt and

optimize these procedures for 4,5-diamino-2,6-dimercaptopyrimidine based on their specific

experimental setup and safety considerations. All reactions should be performed in a well-

ventilated fume hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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